Urea Transporter UT-A1 Inhibition: Direct Comparison with Structural Analogs
1-(3,4-Dichlorophenyl)-3-isobutylurea demonstrates measurable inhibition of the rat UT-A1 urea transporter with an IC₅₀ of 5.00 µM [1]. This activity is quantitatively distinct from the structurally related herbicide diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea), which acts primarily as a photosystem II inhibitor in plants and shows negligible UT-A1 activity in the same assay system [2].
| Evidence Dimension | Inhibition of rat UT-A1 urea transporter |
|---|---|
| Target Compound Data | IC₅₀ = 5.00 µM |
| Comparator Or Baseline | Diuron: IC₅₀ > 100 µM (inactive) in the same assay [2] |
| Quantified Difference | >20-fold more potent |
| Conditions | MDCK cells expressing rat UT-A1, fluorescence plate reader assay, 15 min incubation |
Why This Matters
This specific inhibition profile is critical for researchers investigating urea transport mechanisms or developing novel diuretics, as it distinguishes this compound from herbicide analogs that lack this activity.
- [1] BindingDB. (2022). BDBM50575418 (CHEMBL4874369): Inhibition of rat UT-A1 expressed in MDCK cells. BindingDB. View Source
- [2] Esteva-Font, C., et al. (2015). Urea Transporter Inhibitors: A New Class of Diuretics. Journal of the American Society of Nephrology, 26(11), 2625–2637. View Source
